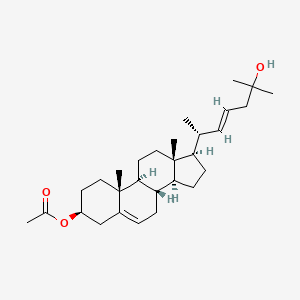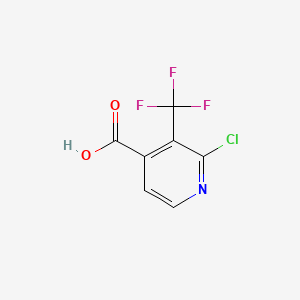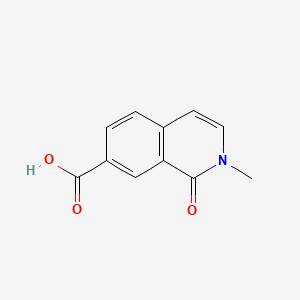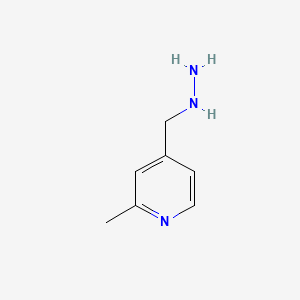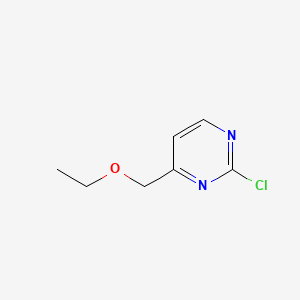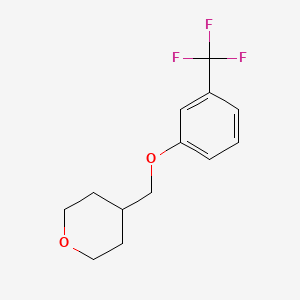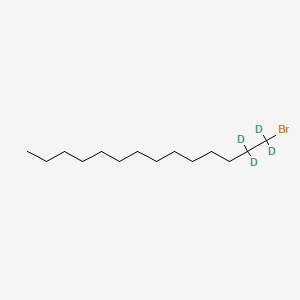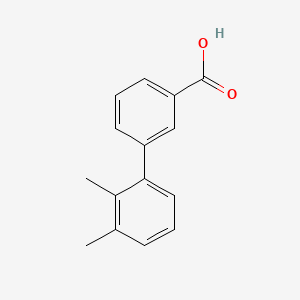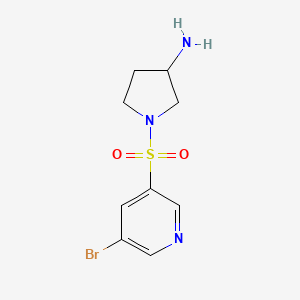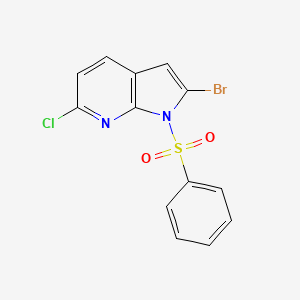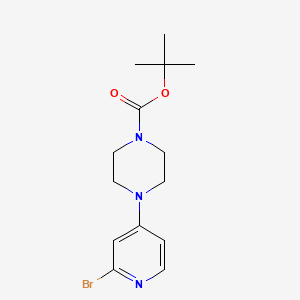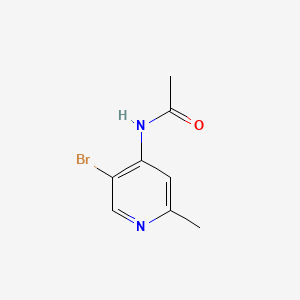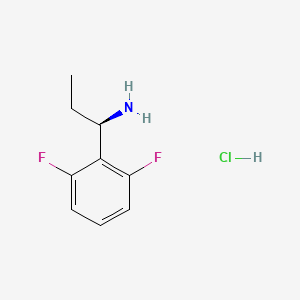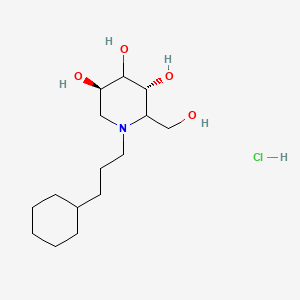
N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride (N-CpDNJ-HCl) is a naturally occurring carbohydrate-binding protein that has been used in scientific research for decades. N-CpDNJ-HCl has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
Antiviral Applications
Imino sugars, including N-Cyclohexylpropyl Deoxynojirimycin derivatives, have shown potent antiviral activities against a range of enveloped viruses. These molecules act by selectively inhibiting cellular α-glucosidase I and II, critical for the proper folding of viral glycoproteins in the endoplasmic reticulum, thus exhibiting broad-spectrum antiviral activity. Notably, novel imino sugar derivatives have demonstrated superior antiviral efficacy with low cytotoxicity against Flaviviridae family viruses, including Dengue virus (DENV) and West Nile virus, offering promising candidates for antiviral therapeutic development (Chang et al., 2009).
Glycosidase Inhibition for Antidiabetic Effects
1-Deoxynojirimycin (DNJ) and its derivatives, including N-Cyclohexylpropyl Deoxynojirimycin, are potent α-glucosidase inhibitors. These compounds have been studied for their antihyperglycemic properties, suggesting their potential use in managing carbohydrate-mediated disorders such as diabetes. The efficacy of these compounds in inhibiting α-glucosidase can lead to delayed carbohydrate digestion and absorption, thereby modulating postprandial blood glucose levels. Research has also explored the bioavailability and pharmacokinetics of these compounds to enhance their clinical application potential (Chen, Liu, & Shi, 2014).
Broad-spectrum Biological Activities
DNJ and its derivatives exhibit a wide range of biological activities beyond antiviral and antidiabetic effects. These include antioxidant, anti-inflammatory, and anti-obesity properties. The diverse physiological functions of DNJ derivatives stem from their interaction with various biological pathways, particularly those involving glycosidase inhibition. This broad spectrum of activities makes DNJ derivatives valuable for research in multiple health conditions and potential therapeutic applications (Wang, Shen, Zhao, & Ye, 2020).
Propiedades
IUPAC Name |
(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHUDNPTOBWSMJ-RZNUZLNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747401 |
Source


|
| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
CAS RN |
1221793-31-2 |
Source


|
| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)
